1,4-DIMETHYL 2-(4,5-DIMETHOXY-2-NITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE
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Overview
Description
1,4-DIMETHYL 2-(4,5-DIMETHOXY-2-NITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 1,4-DIMETHYL 2-(4,5-DIMETHOXY-2-NITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE involves several steps. One common synthetic route includes the nitration of a dimethoxybenzene derivative, followed by amide formation and esterification. The reaction conditions typically involve the use of strong acids for nitration, such as nitric acid, and coupling agents for amide bond formation. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,4-DIMETHYL 2-(4,5-DIMETHOXY-2-NITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.
Scientific Research Applications
1,4-DIMETHYL 2-(4,5-DIMETHOXY-2-NITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-DIMETHYL 2-(4,5-DIMETHOXY-2-NITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to participate in multiple pathways, including oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
1,4-DIMETHYL 2-(4,5-DIMETHOXY-2-NITROBENZAMIDO)BENZENE-1,4-DICARBOXYLATE can be compared with similar compounds such as:
1,4-Dimethylbenzene: A simpler aromatic compound with fewer functional groups.
4,5-Dimethoxy-2-nitrobenzoic acid: Shares the nitro and methoxy groups but lacks the amide and ester functionalities.
Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Another complex molecule with similar ester groups but different aromatic systems.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O9/c1-27-15-8-12(14(21(25)26)9-16(15)28-2)17(22)20-13-7-10(18(23)29-3)5-6-11(13)19(24)30-4/h5-9H,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWYIBYCKRRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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